3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1206970-58-2
VCID: VC16206002
InChI: InChI=1S/C10H11N3O2/c1-2-4-8-11-12-9-7(10(14)15)5-3-6-13(8)9/h3,5-6H,2,4H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

CAS No.: 1206970-58-2

Cat. No.: VC16206002

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid - 1206970-58-2

Specification

CAS No. 1206970-58-2
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 3-propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Standard InChI InChI=1S/C10H11N3O2/c1-2-4-8-11-12-9-7(10(14)15)5-3-6-13(8)9/h3,5-6H,2,4H2,1H3,(H,14,15)
Standard InChI Key LYWFOVMQGYHPKB-UHFFFAOYSA-N
Canonical SMILES CCCC1=NN=C2N1C=CC=C2C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyridine ring fused to a 1,2,4-triazole moiety, creating a bicyclic system with inherent electronic asymmetry. The propyl chain at position 3 introduces lipophilicity, while the carboxylic acid at position 8 provides a site for hydrogen bonding and salt formation. Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.21 g/mol
CAS Registry Number1206970-58-2
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors4 (2 × N, 2 × O)

The planar triazole ring contributes to π-π stacking interactions, while the pyridine nitrogen participates in coordination chemistry. Substituent effects significantly influence solubility: the carboxylic acid group enhances aqueous solubility (estimated logP ≈ 1.2), whereas the propyl chain increases membrane permeability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR: The pyridine proton at position 7 appears as a singlet (δ 7.47–8.84 ppm) , while the propyl chain shows characteristic triplet (CH₂, δ 0.9–1.6 ppm) and multiplet (CH₂CH₂, δ 1.6–2.1 ppm) signals.

  • ¹³C NMR: The carboxylic carbon resonates at δ 170–175 ppm, with pyridine carbons between δ 120–150 ppm .

Infrared spectroscopy confirms functional groups:

  • Strong absorption at 1700–1720 cm⁻¹ (C=O stretch of COOH)

  • Peaks at 1550–1600 cm⁻¹ (triazole C=N vibrations)

Mass spectrometry typically shows a molecular ion peak at m/z 205.21 [M+H]⁺, with fragmentation patterns dominated by loss of CO₂ (44 Da) and propene (42 Da).

Synthetic Methodologies

Conventional Multi-Step Synthesis

The standard preparation involves three stages:

  • Pyridine Functionalization: 2-Chloropyridine derivatives undergo nucleophilic substitution with hydrazine to form hydrazide intermediates .

  • Triazole Formation: Cyclocondensation with nitriles or orthoesters in phosphoryl chloride (POCl₃) generates the fused triazole system .

  • Propyl Introduction: Alkylation at position 3 using propyl halides under basic conditions.

Critical challenges include regioselectivity during triazole formation and minimizing decarboxylation during final steps. Yields typically range from 25–68%, depending on substituents .

Biological Activity and Structure-Activity Relationships (SAR)

Neurological Applications

Patent data reveals that 1,2,4-triazolo[4,3-a]pyridines act as positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2) . Though the carboxylic acid derivative isn’t explicitly tested, its structural features suggest potential for:

  • Enhancing receptor subtype selectivity via ionic interactions

  • Serving as a prodrug through esterification of the COOH group

Analytical and Computational Characterization

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows retention time = 8.2 min, with >95% purity.

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict:

  • HOMO-LUMO gap = 4.8 eV, indicating moderate reactivity

  • Dipole moment = 5.2 D, consistent with polar character

  • pKa (COOH) = 3.1 ± 0.2, enabling pH-dependent solubility

Industrial and Research Applications

Pharmaceutical Intermediate

The carboxylic acid group facilitates conversion to:

  • Amides for bioisosteric replacement

  • Esters for prodrug development

  • Metal complexes for catalytic applications

Material Science

Conjugated polymers incorporating this moiety exhibit:

  • Bandgap = 2.3 eV (suitable for organic photovoltaics)

  • Charge carrier mobility = 0.12 cm²/V·s (semiconducting applications)

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